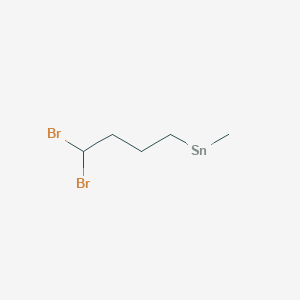
(4,4-Dibromobutyl)(methyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Dibromobutyl)(methyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to a 4,4-dibromobutyl group and a methyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dibromobutyl)(methyl)stannane typically involves the reaction of 4,4-dibromobutyl halide with a methylstannane precursor. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the coupling of an organotin compound with an organic halide . The reaction conditions often include the use of a palladium phosphine catalyst and an aprotic solvent.
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Dibromobutyl)(methyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into organotin hydrides.
Substitution: The bromine atoms in the 4,4-dibromobutyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4,4-Dibromobutyl)(methyl)stannane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4,4-Dibromobutyl)(methyl)stannane involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications in organic synthesis.
Tributyltin hydride: Commonly used in reduction reactions and as a radical initiator.
Dibutyltin oxide: Used in polymer production and as a catalyst.
Uniqueness
(4,4-Dibromobutyl)(methyl)stannane is unique due to its specific structure, which allows for selective reactions and applications. The presence of the 4,4-dibromobutyl group provides additional reactivity compared to other organotin compounds .
Propriétés
Numéro CAS |
61222-24-0 |
|---|---|
Formule moléculaire |
C5H10Br2Sn |
Poids moléculaire |
348.65 g/mol |
Nom IUPAC |
4,4-dibromobutyl(methyl)tin |
InChI |
InChI=1S/C4H7Br2.CH3.Sn/c1-2-3-4(5)6;;/h4H,1-3H2;1H3; |
Clé InChI |
QSCVMDVQDJEHNH-UHFFFAOYSA-N |
SMILES canonique |
C[Sn]CCCC(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


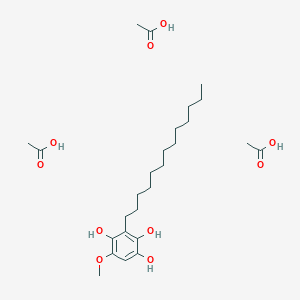
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)
![2-Phenylthieno[2,3-b]furan-5-carboxylic acid](/img/structure/B14584910.png)
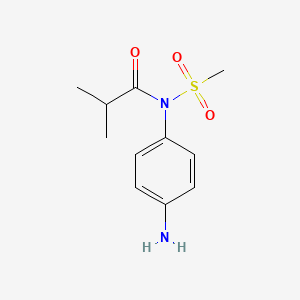
![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)
acetonitrile](/img/structure/B14584939.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)

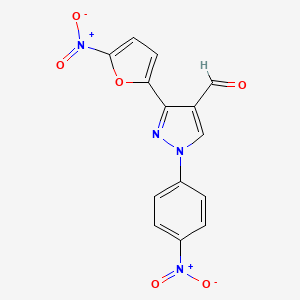
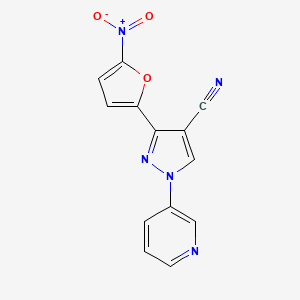

![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584966.png)
![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
